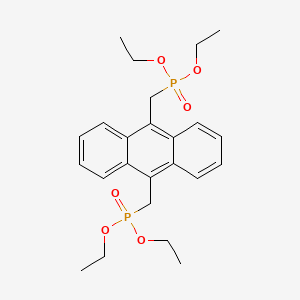

9,10-Bis(diethylphosphonomethyl)anthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9,10-bis(diethoxyphosphorylmethyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6P2/c1-5-27-31(25,28-6-2)17-23-19-13-9-11-15-21(19)24(22-16-12-10-14-20(22)23)18-32(26,29-7-3)30-8-4/h9-16H,5-8,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLFGXZSNISEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=C2C=CC=CC2=C(C3=CC=CC=C31)CP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583047 | |

| Record name | Tetraethyl [anthracene-9,10-diylbis(methylene)]bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60974-92-7 | |

| Record name | Tetraethyl [anthracene-9,10-diylbis(methylene)]bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of 9,10-Bis(diethylphosphonomethyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 9,10-Bis(diethylphosphonomethyl)anthracene, a fluorescent organophosphorus compound. The methodologies detailed herein are based on established synthetic routes and characterization data from peer-reviewed scientific literature.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the chloromethylation of anthracene to produce the intermediate, 9,10-bis(chloromethyl)anthracene. This is followed by a Michaelis-Arbuzov reaction with triethyl phosphite to yield the final product.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 9,10-Bis(chloromethyl)anthracene

This procedure details the traditional Blanc chloromethylation of anthracene.

Materials:

-

Anthracene

-

Paraformaldehyde

-

Dioxane

-

Concentrated Hydrochloric Acid

-

Toluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a saturated solution of hydrogen chloride gas in a mixture of 360 mL of dioxane and 60 mL of concentrated hydrochloric acid.

-

To this solution, add 45 g (0.25 mol) of anthracene and 38 g of paraformaldehyde.

-

Heat the mixture to a gentle reflux with continuous stirring. For optimal results, a slow stream of hydrogen chloride gas can be bubbled through the reaction mixture for the first 2 hours.

-

Maintain the reflux for a total of 5 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature and stir for an additional 16 hours to facilitate the precipitation of the product.

-

Collect the resulting yellow solid by filtration.

-

Wash the filter cake thoroughly with dioxane to remove unreacted starting materials and byproducts.

-

Dry the product under vacuum.

Purification: The crude 9,10-bis(chloromethyl)anthracene can be purified by recrystallization from hot toluene to yield a light-yellow solid.

Step 2: Synthesis of this compound

This step involves the Michaelis-Arbuzov reaction of the previously synthesized 9,10-bis(chloromethyl)anthracene with triethyl phosphite.

Materials:

-

9,10-Bis(chloromethyl)anthracene

-

Triethyl phosphite

-

Petroleum ether

Procedure:

-

In a round-bottom flask, dissolve 0.449 g (1.5 mmol) of 9,10-bis(chloromethyl)anthracene in 4 mL (23 mmol) of triethyl phosphite.

-

Heat the reaction mixture to 150 °C in an oil bath under a nitrogen atmosphere.

-

Stir the reaction at this temperature for 18 hours.

-

After cooling to room temperature, pour the reaction mixture into petroleum ether to precipitate the product.

-

Collect the light yellow solid by filtration.

Purification: The crude product can be further purified by washing with petroleum ether to remove excess triethyl phosphite and any soluble impurities.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Yields

| Step | Product | Starting Material (Amount) | Product (Amount) | Yield (%) |

| 1. Blanc Chloromethylation | 9,10-Bis(chloromethyl)anthracene | Anthracene (45 g) | 41.5 g | ~65% |

| 2. Michaelis-Arbuzov Reaction | This compound | 9,10-Bis(chloromethyl)anthracene (0.449 g) | 0.476 g | 75% |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₄H₃₂O₆P₂ |

| Molecular Weight | 478.46 g/mol |

| Appearance | White to yellow powder/crystal |

| Melting Point | 158-162 °C |

| ¹H NMR (CDCl₃, ppm) | δ 8.32 (m, 4H, Ar-H), 7.51 (m, 4H, Ar-H), 4.15 (d, J=21.2 Hz, 4H, Ar-CH₂-P), 3.95 (m, 8H, O-CH₂-CH₃), 1.15 (t, J=7.2 Hz, 12H, O-CH₂-CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 131.5, 128.9, 126.3, 125.4, 62.3 (d, J=6.5 Hz), 32.4 (d, J=137.5 Hz), 16.7 (d, J=5.5 Hz) |

| ³¹P NMR (CDCl₃, ppm) | δ 24.5 |

| Mass Spec. (ESI-MS) | m/z 479.18 [M+H]⁺ |

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Detailed workflow for the synthesis and purification process.

NMR and mass spectrometry characterization of 9,10-Bis(diethylphosphonomethyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 9,10-Bis(diethylphosphonomethyl)anthracene. Due to the limited public availability of experimental spectral data for this specific compound, this guide presents a detailed framework for its analysis, including a known synthesis protocol, standardized methodologies for data acquisition, and representative data tables. This document is intended to serve as a practical resource for researchers working with this and structurally related molecules.

Molecular Structure and Properties

This compound is an anthracene derivative functionalized at the 9 and 10 positions with diethylphosphonomethyl groups. Its chemical structure is a key determinant of its spectroscopic properties.

Molecular Formula: C₂₄H₃₂O₆P₂

Molecular Weight: 478.46 g/mol

CAS Number: 60974-92-7

Physical Properties:

-

Appearance: White to yellow powder or crystals.

-

Melting Point: 158-162 °C.

Synthesis and Characterization Workflow

The general workflow for obtaining and characterizing this compound involves synthesis, purification, and subsequent spectroscopic analysis to confirm its identity and purity.

Unveiling the Spectroscopic Profile of 9,10-Bis(diethylphosphonomethyl)anthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Anthracene-Based Fluorophores

Anthracene and its derivatives are a prominent class of polycyclic aromatic hydrocarbons renowned for their strong fluorescence, typically in the blue to green region of the visible spectrum.[1][2] Their rigid, planar structure and extended π-conjugated system contribute to high quantum yields and distinct vibronic features in their absorption and emission spectra. The photophysical properties of the anthracene core can be finely tuned by introducing substituents at the 9 and 10 positions. These modifications can influence the molecule's electronic properties, solubility, and potential for intermolecular interactions, making them valuable tools in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and as scintillators.[3]

The introduction of diethylphosphonomethyl groups at the 9 and 10 positions of the anthracene core in 9,10-Bis(diethylphosphonomethyl)anthracene is expected to modulate its electronic and steric properties, thereby influencing its spectroscopic behavior. The phosphonate moieties may alter the HOMO-LUMO energy gap and introduce potential sites for coordination with metal ions, suggesting possible applications in sensing.

Anticipated Spectroscopic Properties

Based on the analysis of various 9,10-disubstituted anthracene analogs, the following tables summarize the expected range of UV-Vis and fluorescence spectroscopic parameters for this compound. It is crucial to note that these are extrapolated values and require experimental verification.

Table 1: Anticipated UV-Vis Absorption Properties of this compound in a Non-polar Solvent (e.g., Cyclohexane)

| Parameter | Expected Value Range | General Observations for 9,10-Disubstituted Anthracenes |

| λmax (nm) | 350 - 410 | The absorption maxima of 9,10-disubstituted anthracenes typically show a bathochromic (red) shift compared to unsubstituted anthracene (λmax ≈ 375 nm). The characteristic vibronic structure of the anthracene core is generally preserved. |

| Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | 8,000 - 15,000 | High molar extinction coefficients are characteristic of the π-π* transitions in the anthracene core. |

Table 2: Anticipated Fluorescence Properties of this compound in a Non-polar Solvent (e.g., Cyclohexane)

| Parameter | Expected Value Range | General Observations for 9,10-Disubstituted Anthracenes |

| λem (nm) | 390 - 450 | The emission maxima are also red-shifted relative to anthracene. The emission spectrum is often a mirror image of the absorption spectrum, retaining the vibronic fine structure. |

| Fluorescence Quantum Yield (ΦF) | 0.7 - 1.0 | Many 9,10-disubstituted anthracenes are highly fluorescent with quantum yields approaching unity, especially in non-polar solvents and in the absence of quenchers. |

| Stokes Shift (nm) | 10 - 40 | A relatively small Stokes shift is typical for rigid fluorophores like anthracene derivatives. |

| Fluorescence Lifetime (τ) (ns) | 4 - 10 | Fluorescence lifetimes are generally in the nanosecond range. |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

A plausible synthetic route to this compound involves a two-step process starting from anthracene. The first step is the chloromethylation of anthracene to yield 9,10-bis(chloromethyl)anthracene, a known precursor. This is followed by an Arbuzov reaction with triethyl phosphite to introduce the diethylphosphonomethyl groups.

Step 1: Synthesis of 9,10-Bis(chloromethyl)anthracene

This procedure is adapted from established methods for the chloromethylation of anthracene.

-

Reagents: Anthracene, paraformaldehyde (or 1,3,5-trioxane), hydrochloric acid, acetic acid, and a phase-transfer catalyst (e.g., a quaternary ammonium salt).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine anthracene, paraformaldehyde, and the phase-transfer catalyst.

-

Under vigorous stirring, add a mixture of concentrated hydrochloric acid and glacial acetic acid.

-

Heat the reaction mixture at a controlled temperature (e.g., 70-90 °C) for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., toluene) to obtain pure 9,10-bis(chloromethyl)anthracene.

-

Step 2: Synthesis of this compound (Arbuzov Reaction)

-

Reagents: 9,10-Bis(chloromethyl)anthracene, triethyl phosphite.

-

Procedure:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9,10-bis(chloromethyl)anthracene in an excess of triethyl phosphite.

-

Heat the reaction mixture with stirring to a temperature of 120-150 °C.

-

The reaction is typically exothermic and results in the evolution of ethyl chloride.

-

After the initial reaction subsides, continue heating for several hours to ensure complete conversion.

-

Monitor the reaction by TLC or 1H NMR spectroscopy.

-

After completion, cool the reaction mixture and remove the excess triethyl phosphite under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

UV-Vis Absorption Spectroscopy Protocol

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10-3 M) in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane).

-

From the stock solution, prepare a series of dilutions to a final concentration in the range of 1 x 10-5 to 1 x 10-6 M.

-

Use matched quartz cuvettes with a 1 cm path length.

-

Record the absorption spectrum of the solvent as a baseline.

-

Record the absorption spectra of the sample solutions over a wavelength range of approximately 250 nm to 500 nm.

-

Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.

-

Fluorescence Spectroscopy Protocol

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon arc lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).

-

Procedure:

-

Prepare a dilute solution of the sample (absorbance at the excitation wavelength should be less than 0.1 to avoid inner filter effects) in a spectroscopic grade solvent.

-

Transfer the solution to a quartz fluorescence cuvette.

-

Set the excitation wavelength (typically at or near the λmax from the absorption spectrum).

-

Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to approximately 600 nm to record the fluorescence emission spectrum.

-

To determine the fluorescence quantum yield (ΦF), use a well-characterized standard with a known quantum yield and similar absorption and emission ranges (e.g., quinine sulfate in 0.1 M H2SO4 or 9,10-diphenylanthracene in cyclohexane).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield using the following equation: ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Visualizations

The following diagrams illustrate the fundamental photophysical processes and a general experimental workflow for the characterization of this compound.

Caption: Jablonski diagram illustrating the electronic transitions involved in absorption and fluorescence.

Caption: General experimental workflow for the synthesis and spectroscopic characterization.

Conclusion

This compound is anticipated to be a highly fluorescent molecule with absorption and emission in the near-UV to blue region of the spectrum. The provided protocols offer a comprehensive framework for its synthesis and detailed photophysical characterization. Experimental validation of these properties is essential and will pave the way for exploring its potential applications in materials science, chemical sensing, and biological imaging. The presence of phosphonate groups offers intriguing possibilities for further functionalization and for studying its interactions with various analytes.

References

- 1. researchgate.net [researchgate.net]

- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Crystal Structure Analysis of a 9,10-Disubstituted Anthracene Derivative: A Technical Guide

Disclaimer: A comprehensive search for the crystal structure analysis of 9,10-Bis(diethylphosphonomethyl)anthracene did not yield specific crystallographic data or detailed experimental protocols for this particular compound. Therefore, this guide presents a detailed analysis of a closely related analogue, 9,10-Bis(perfluorobenzyl)anthracene , for which complete crystal structure data is publicly available. This compound serves as an illustrative example of the characterization of 9,10-disubstituted anthracene derivatives.

This technical guide provides an in-depth overview of the crystal structure analysis of 9,10-Bis(perfluorobenzyl)anthracene, targeting researchers, scientists, and professionals in drug development. The document details the experimental methodologies for its synthesis and crystallographic analysis and presents the quantitative data in a structured format.

Introduction

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in materials science and medicinal chemistry due to their unique photophysical properties. The substitution at the 9 and 10 positions of the anthracene core can significantly influence their solid-state packing, and consequently, their electronic and photoluminescent properties. Understanding the precise three-dimensional arrangement of these molecules in the crystalline state through single-crystal X-ray diffraction is paramount for establishing structure-property relationships and designing novel materials with tailored functionalities.

Experimental Protocols

Synthesis of 9,10-Bis(perfluorobenzyl)anthracene

The synthesis of 9,10-Bis(perfluorobenzyl)anthracene can be achieved through a single-step reaction involving either a high-temperature copper- or sodium thiosulfate-promoted reaction or a room-temperature photochemical reaction.[1][2] One reported method involves the reaction of 9,10-dibromoanthracene with a perfluorobenzylating agent in the presence of sodium thiosulfate in benzonitrile at elevated temperatures.[1][2]

A representative synthetic procedure is as follows:

-

In a 100 mL Schlenk flask, 9,10-dibromoanthracene (42 mg, 125 µmol) and sodium thiosulfate (1.24 g, 5.00 mmol) are dissolved in benzonitrile (10 mL).[1][2]

-

In a separate Schlenk flask, perfluorobenzyl iodide (200 µL, 1.22 mmol) is dissolved in benzonitrile (30 mL).[1][2]

-

Both solutions are degassed using a freeze-pump-thaw technique three times for 10 minutes each.[1][2]

-

The flask containing the 9,10-dibromoanthracene solution is heated to 160 °C.[1][2]

-

The perfluorobenzyl iodide solution is then added dropwise to the heated solution.[1][2]

-

The reaction mixture is maintained at 160 °C for 4 hours.[1][2]

-

The resulting product can be purified by appropriate chromatographic techniques to yield 9,10-Bis(perfluorobenzyl)anthracene as a white/yellow solid.[1][2]

Single Crystal Growth

Diffraction-quality single crystals of 9,10-Bis(perfluorobenzyl)anthracene were grown by the slow evaporation of a dichloromethane solution of the compound at 2 °C. This method yielded off-white plate-like crystals suitable for X-ray diffraction analysis.

X-ray Diffraction Analysis

The crystal structure of 9,10-Bis(perfluorobenzyl)anthracene was determined by single-crystal X-ray diffraction. The experimental workflow for this analysis is outlined in the diagram below.

A suitable single crystal was mounted on a glass fiber. X-ray diffraction data were collected at 100(2) K using synchrotron radiation (λ = 0.41328 Å) at the Advanced Photon Source at Argonne National Laboratory.[1][2] A Bruker CCD detector was used for data acquisition. The structure was solved using direct methods and refined by a full-matrix, weighted least-squares process on F².

Data Presentation

The crystallographic data for 9,10-Bis(perfluorobenzyl)anthracene is summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Chemical Formula | C₂₈H₈F₁₄ |

| Formula Weight | 610.34 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Aba2 |

| Temperature | 100(2) K |

| Wavelength | 0.41328 Å |

| a (Å) | 11.5338(4) |

| b (Å) | 24.6701(9) |

| c (Å) | 8.0275(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2284.15 |

| Z | 4 |

| Reflections Collected | 15960 |

| Independent Reflections | 2395 |

| R_int | 0.0356 |

| Final R indices [I > 2σ(I)] | R₁ = 0.0241, wR₂ = 0.0613 |

| R indices (all data) | R₁ = 0.0245, wR₂ = 0.0616 |

Data obtained from Beilstein Journal of Organic Chemistry.[1][2]

Structural Insights

The single-crystal X-ray diffraction analysis of 9,10-Bis(perfluorobenzyl)anthracene revealed an orthorhombic crystal system with the space group Aba2.[1][2] A key finding from the structural analysis is the absence of π–π stacking interactions between neighboring anthracene cores.[1][2] This is a significant observation as π–π interactions play a crucial role in determining the charge transport properties of organic semiconductors. The perfluorobenzyl groups sterically hinder the close approach of the anthracene moieties, leading to an "insulated" arrangement in the solid state. This lack of significant intermolecular electronic coupling influences the material's photophysical properties, contributing to its deep-blue emission.[1][2]

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of 9,10-Bis(perfluorobenzyl)anthracene, a representative 9,10-disubstituted anthracene derivative. The presented experimental protocols and crystallographic data offer valuable insights for researchers working on the design and characterization of novel anthracene-based materials for applications in optoelectronics and drug development. The elucidation of the crystal structure provides a fundamental understanding of the structure-property relationships that govern the performance of these materials. While specific data for this compound remains elusive in the public domain, the methodologies and analysis presented here for a close analog provide a robust framework for future investigations into this class of compounds.

References

In-depth Technical Guide: Photophysical Properties of 9,10-Bis(diethylphosphonomethyl)anthracene

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to the 9,10-Disubstituted Anthracene Core

Anthracene and its derivatives are a well-studied class of polycyclic aromatic hydrocarbons renowned for their strong fluorescence in the blue region of the visible spectrum. The photophysical properties of the anthracene core are highly sensitive to substitution at the 9- and 10-positions. These substitutions can significantly influence the molecule's absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime. Such modifications are pivotal in tailoring the properties of these molecules for a wide array of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

Expected Photophysical Properties of 9,10-Bis(diethylphosphonomethyl)anthracene

While specific quantitative data for this compound is sparse, we can infer its likely photophysical behavior based on the known effects of substituents on the anthracene core. A 2013 study by Pramanik and colleagues identified "tetraethyl anthracene-9,10-diyl-9,10-bis(phosphonate)" [TEABP], which is synonymous with the target compound, as a fluorescent organic nanoparticle with unique solvatochromic properties, indicating its potential as a fluorescent probe.[1]

Absorption and Emission Spectra

The absorption spectrum of this compound is expected to be characteristic of the 9,10-disubstituted anthracene core, exhibiting a series of vibronic bands in the near-ultraviolet region (typically between 350-400 nm). The emission spectrum is anticipated to show a mirror-image relationship with the lowest energy absorption band, with fluorescence peaking in the blue region of the visible spectrum (around 400-450 nm). The diethylphosphonomethyl substituents are not expected to significantly alter the electronic transitions of the anthracene core, thus preserving its characteristic blue emission.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For 9,10-disubstituted anthracenes, the quantum yield can be significantly influenced by the nature of the substituents. The presence of the phosphonate groups might influence the quantum yield, and this would be a key parameter to determine experimentally. Similarly, the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state, is expected to be in the nanosecond range, a typical timeframe for fluorescent organic molecules.

Solvatochromism

The aforementioned study by Pramanik et al. highlights the solvatochromic properties of this molecule.[1] Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This suggests that the phosphonate groups may introduce a degree of charge transfer character to the excited state, making the emission wavelength sensitive to the solvent environment. This property is highly valuable for developing fluorescent sensors.

Summary of Expected Photophysical Properties

Due to the absence of specific experimental data, the following table summarizes the key photophysical properties that would be critical to characterize for this compound and the expected trends based on related compounds.

| Photophysical Property | Expected Characteristics | Significance |

| Absorption Maxima (λabs) | 350 - 400 nm, with vibronic fine structure | Defines the wavelengths of light the molecule absorbs to become excited. |

| Emission Maxima (λem) | 400 - 450 nm (blue fluorescence) | Determines the color of the emitted light. |

| Stokes Shift | Moderate | The energy difference between absorption and emission maxima, important for minimizing self-absorption. |

| Molar Extinction Coefficient (ε) | High (typically > 10,000 M⁻¹cm⁻¹) | A measure of how strongly the molecule absorbs light at a given wavelength. |

| Fluorescence Quantum Yield (Φf) | Moderate to High | Efficiency of the fluorescence process; crucial for applications requiring bright emission. |

| Fluorescence Lifetime (τf) | Nanosecond (ns) range | Important for time-resolved fluorescence applications and understanding excited-state dynamics. |

| Solvatochromism | Present | The emission wavelength is sensitive to solvent polarity, enabling its use as a sensor. |

Experimental Protocols for Photophysical Characterization

The following are detailed methodologies for the key experiments required to characterize the photophysical properties of this compound.

UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λabs) and molar extinction coefficient (ε).

-

Methodology:

-

Prepare a stock solution of the compound in a high-purity spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution with known concentrations.

-

Record the absorption spectra of each solution using a dual-beam UV-Visible spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).

-

The wavelength of maximum absorbance (λabs) is determined from the spectra.

-

The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Steady-State Fluorescence Spectroscopy

-

Objective: To determine the emission maxima (λem) and fluorescence quantum yield (Φf).

-

Methodology:

-

Prepare a dilute solution of the compound in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Record the fluorescence emission spectrum using a spectrofluorometer, exciting at a wavelength corresponding to one of the absorption maxima.

-

The wavelength of maximum emission (λem) is determined from the spectrum.

-

The fluorescence quantum yield (Φf) is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane). The quantum yield is calculated using the following equation: Φf(sample) = Φf(standard) * (I(sample) / I(standard)) * (A(standard) / A(sample)) * (n(sample)² / n(standard)²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

-

Objective: To determine the fluorescence lifetime (τf).

-

Methodology:

-

Prepare a dilute, deoxygenated solution of the compound.

-

Use a time-correlated single-photon counting (TCSPC) system.

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser) at a wavelength corresponding to the absorption maximum.

-

The fluorescence decay profile is recorded by measuring the arrival times of single emitted photons relative to the excitation pulse.

-

The fluorescence lifetime (τf) is determined by fitting the decay curve to one or more exponential functions.

-

Visualizations

Generalized Experimental Workflow for Photophysical Characterization

Caption: Experimental workflow for photophysical characterization.

Conclusion

This compound is a promising fluorescent molecule with expected strong blue emission and interesting solvatochromic properties. While detailed experimental data is currently lacking in the literature, this guide provides a solid foundation for its characterization based on the known properties of the 9,10-disubstituted anthracene core. The outlined experimental protocols offer a clear roadmap for researchers to fully elucidate the photophysical properties of this compound, which will be essential for its potential application in areas such as cell imaging, sensor development, and materials science. Further research is highly encouraged to quantify the photophysical parameters of this intriguing molecule.

References

Technical Guide: Determination of the Fluorescence Quantum Yield of 9,10-Bis(diethylphosphonomethyl)anthracene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed by a fluorescent molecule. For researchers engaged in the development of fluorescent probes, sensors, and imaging agents, an accurate determination of the quantum yield is paramount. This is particularly true in drug development, where the brightness of a fluorescent marker can significantly impact assay sensitivity and imaging quality.

Theoretical Background

The fluorescence quantum yield is a measure of the efficiency of converting absorbed light into emitted light.[2][3] It can be determined by either absolute or relative methods.[2][3][4] The absolute method directly measures the number of photons emitted and absorbed, often requiring specialized equipment like an integrating sphere.[2][4] The relative method, which is more commonly employed due to its accessibility, involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[2][5][6]

The relative quantum yield (Φx) of an unknown sample can be calculated using the following equation:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)

Where:

-

Φst is the fluorescence quantum yield of the standard.

-

Ix and Ist are the integrated fluorescence intensities of the sample and the standard, respectively.

-

Ax and Ast are the absorbances of the sample and the standard at the excitation wavelength.

-

nx and nst are the refractive indices of the sample and standard solutions, respectively.

To minimize errors, it is recommended to measure a series of dilutions for both the sample and the standard and to plot the integrated fluorescence intensity versus absorbance. The gradient of this plot is then used in the calculation, which provides a more accurate determination.[5][7]

Photophysical Properties of Related Anthracene Derivatives

While the specific quantum yield of 9,10-Bis(diethylphosphonomethyl)anthracene is not documented in the reviewed literature, studies on other 9,10-disubstituted anthracene derivatives provide valuable insights. For many of these compounds, very high photoluminescence quantum yield (PLQY) values, often exceeding 90%, have been observed in solution.[8] The nature of the substituent at the 9 and 10 positions can drastically alter the fluorescence properties.[1][9] For instance, some derivatives show natural radiative lifetimes that are 5 to 10 times shorter than that of unsubstituted anthracene.[8][10]

Table 1: Photophysical Data of Selected 9,10-Disubstituted Anthracene Derivatives

| Compound | Solvent | Excitation Wavelength (nm) | Emission Maximum (nm) | Fluorescence Quantum Yield (Φf) |

| 9,10-diphenylanthracene | Cyclohexane | 375 | 408, 430, 456 | 0.90 |

| 9,10-bis(phenylethynyl)anthracene | Cyclohexane | 425 | 460, 488 | 1.00[11] |

| 2-methyl-9,10-di(2′-naphthyl)anthracene | Toluene | 392 | 416, 438 | 0.96 |

| Unsubstituted Anthracene | Cyclohexane | 355 | 380, 401, 424 | ~0.30[1] |

Note: The data presented in this table is for illustrative purposes and is sourced from various studies on anthracene derivatives. The specific experimental conditions may vary between studies.

Experimental Protocol for Relative Quantum Yield Determination

This section provides a detailed step-by-step protocol for measuring the fluorescence quantum yield of this compound using the relative method.

Materials and Instrumentation

-

Sample: this compound

-

Fluorescence Standard: A well-characterized standard with a known quantum yield in the desired spectral region (e.g., Quinine Sulfate in 0.1 M H2SO4, Φf = 0.546).

-

Solvent: A high-purity spectroscopic grade solvent in which both the sample and standard are soluble and stable.

-

UV-Vis Spectrophotometer: To measure absorbance.

-

Spectrofluorometer: Capable of recording corrected emission spectra.

-

Quartz Cuvettes: 1 cm path length.

Procedure

-

Preparation of Stock Solutions:

-

Prepare stock solutions of both the this compound and the chosen fluorescence standard in the selected solvent.

-

-

Preparation of Dilutions:

-

From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.

-

Use the pure solvent as a blank reference.

-

From the spectra, determine the absorbance value at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and the standard have significant absorbance.

-

Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

-

Perform a linear regression for both data sets to obtain the gradients (slopes) of the lines.

-

Calculate the fluorescence quantum yield of the sample using the gradient-based equation:

Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)

Where Gradx and Gradst are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

Data Presentation

All quantitative data should be meticulously recorded and presented in a clear and organized manner.

Table 2: Example Data Collection for Quantum Yield Calculation

| Solution | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |

| Standard | |||

| Dilution 1 | |||

| Dilution 2 | |||

| Dilution 3 | |||

| Dilution 4 | |||

| Dilution 5 | |||

| Sample | |||

| Dilution 1 | |||

| Dilution 2 | |||

| Dilution 3 | |||

| Dilution 4 | |||

| Dilution 5 |

Table 3: Calculated Parameters and Final Quantum Yield

| Parameter | Standard | Sample |

| Gradient (Grad) | ||

| Refractive Index (n) | ||

| Calculated Quantum Yield (Φx) | [Value] |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the relative determination of fluorescence quantum yield.

Caption: Workflow for relative fluorescence quantum yield determination.

Logical Relationship for Calculation

The diagram below outlines the logical relationship between the measured and known parameters used to calculate the final quantum yield.

Caption: Logical inputs for the quantum yield calculation.

Conclusion

This technical guide has detailed the methodology for the determination of the fluorescence quantum yield of this compound. By following the outlined experimental protocol for the relative method, researchers can obtain a reliable and accurate measurement of this crucial photophysical parameter. While the absolute value for the title compound remains to be experimentally determined, the provided context on related anthracene derivatives suggests the potential for high fluorescence efficiency. The accurate determination of the fluorescence quantum yield is an indispensable step in the characterization of new fluorescent molecules for a wide range of applications in research and drug development.

References

- 1. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 2. Making sure you're not a bot! [opus4.kobv.de]

- 3. researchgate.net [researchgate.net]

- 4. jasco-global.com [jasco-global.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. benchchem.com [benchchem.com]

- 7. agilent.com [agilent.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 9,10-Bis(phenylethynyl)anthracene [omlc.org]

An In-depth Technical Guide on the Electrochemical Behavior and Redox Potentials of 9,10-Bis(diethylphosphonomethyl)anthracene

Introduction

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in materials science and drug development due to their unique photophysical and electrochemical properties.[1] The functionalization of the anthracene core, particularly at the 9 and 10 positions, allows for the fine-tuning of its electronic characteristics, making these compounds promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as redox-active components in various chemical and biological systems.[1][2] This technical guide focuses on the anticipated electrochemical behavior and redox potentials of a specific derivative, 9,10-Bis(diethylphosphonomethyl)anthracene.

While specific experimental data for this compound is scarce, by examining the well-documented electrochemical properties of the anthracene nucleus and the influence of various substituents at the 9 and 10 positions, we can construct a detailed predictive model of its redox characteristics. This document is intended for researchers, scientists, and drug development professionals who are interested in the potential applications of this and similar molecules.

Predicted Electrochemical Behavior

The electrochemical behavior of 9,10-disubstituted anthracenes is dominated by the redox activity of the central anthracene ring system. The anthracene core is known to undergo reversible or quasi-reversible oxidation processes.[2] The introduction of substituents at the 9 and 10 positions can significantly modulate the ease of these electron transfer reactions.

The Anthracene Core:

The fundamental electrochemical process for anthracene in aprotic solvents is a one-electron oxidation to form a stable radical cation (A•+).[3] Under suitable conditions, a second one-electron oxidation can occur to form a dication (A2+), although this second step is often less reversible. The redox potential at which these oxidations occur is a key parameter for understanding the electronic properties of the molecule.

Influence of Diethylphosphonomethyl Substituents:

The diethylphosphonomethyl (-CH₂P(O)(OCH₂CH₃)₂) group is generally considered to be electron-withdrawing in nature due to the electronegativity of the oxygen atoms and the phosphoryl group. When attached to the 9 and 10 positions of the anthracene core, these substituents are expected to have a notable impact on the molecule's redox potentials.

Electron-withdrawing groups decrease the electron density of the aromatic system, making it more difficult to remove an electron.[4][5] Consequently, the oxidation potentials of this compound are predicted to be shifted to more positive values compared to unsubstituted anthracene. This shift indicates a greater resistance to oxidation. The stability of the resulting radical cation and dication may also be influenced by the presence of these bulky and polar substituents.

Comparative Electrochemical Data of 9,10-Disubstituted Anthracene Derivatives

To provide a quantitative context for the predicted redox potentials of this compound, the following table summarizes the electrochemical data for several other 9,10-disubstituted anthracene derivatives, as reported in the literature. These compounds provide a useful benchmark for estimating the electrochemical window and redox behavior of the target molecule.

| Compound | Substituent(s) at 9,10-positions | Oxidation Potential (E½ or Epa vs. reference) | Solvent/Electrolyte | Reference |

| 9,10-Diphenylanthracene | Phenyl | ~1.2 V vs. Ag/AgCl | Dichloromethane/TBAPF₆ | [2] |

| 9,10-Di([1,1'-biphenyl]-4-yl)anthracene | Biphenyl | ~1.2 V vs. Ag/AgCl | Dichloromethane/TBAPF₆ | [2] |

| 9,10-Bis(4-methoxyphenyl)anthracene | 4-Methoxyphenyl | ~1.0 V vs. Ag/AgCl | Dichloromethane/TBAPF₆ | [2] |

| 9,10-Bis(4-(trifluoromethyl)phenyl)anthracene | 4-(Trifluoromethyl)phenyl | ~1.4 V vs. Ag/AgCl | Dichloromethane/TBAPF₆ | [2] |

Note: The exact values of redox potentials are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, reference electrode, and scan rate.

Experimental Protocols: Cyclic Voltammetry of Anthracene Derivatives

Cyclic voltammetry (CV) is the most common electrochemical technique used to investigate the redox properties of anthracene derivatives.[6][7] A standard experimental protocol for conducting a CV experiment on a compound like this compound is detailed below.

1. Materials and Equipment:

-

Working Electrode: Glassy carbon electrode (GCE) or platinum button electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum wire or gauze.

-

Electrochemical Cell: A three-electrode glass cell.

-

Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.

-

Solvent: A dry, aprotic solvent with a large electrochemical window, such as dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF).

-

Supporting Electrolyte: A salt to ensure conductivity of the solution, typically a tetra-n-butylammonium salt with a non-coordinating anion, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAPO₄), at a concentration of 0.1 M.

-

Analyte: A ~1-5 mM solution of this compound in the electrolyte solution.

-

Inert Gas: High-purity nitrogen or argon for deaeration of the solution.

2. Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and then the chosen solvent to ensure a clean and reproducible surface.

-

Solution Preparation: Dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M. Then, dissolve the analyte in this electrolyte solution to the desired concentration (e.g., 1 mM).

-

Deaeration: Purge the electrochemical cell containing the analyte solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

Cyclic Voltammetry Measurement:

-

Assemble the three-electrode cell with the prepared electrodes.

-

Record a background scan of the electrolyte solution without the analyte to determine the solvent's electrochemical window.

-

Introduce the analyte solution and record the cyclic voltammogram. A typical potential range for the oxidation of anthracene derivatives is from 0 V to approximately +1.8 V (vs. Ag/AgCl).

-

Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the reversibility of the redox processes. For a reversible process, the peak separation (ΔEp = Epa - Epc) should be close to 59/n mV (where n is the number of electrons transferred), and the peak current should be proportional to the square root of the scan rate.

-

-

Data Analysis:

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials.

-

Calculate the half-wave potential (E½ = (Epa + Epc) / 2) for reversible or quasi-reversible processes, which provides an estimate of the formal redox potential.

-

Visualizations

The following diagrams illustrate the proposed electrochemical behavior and a typical experimental workflow for the analysis of this compound.

References

- 1. High-performance functionalized anthracene organic supercapacitors - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D4LF00076E [pubs.rsc.org]

- 2. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization [mdpi.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. The effect of electron-withdrawing substituents in asymmetric anthracene derivative semiconductors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. static.igem.org [static.igem.org]

In-Depth Technical Guide: Thermal Degradation and Stability of 9,10-Bis(diethylphosphonomethyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 9,10-Bis(diethylphosphonomethyl)anthracene. Due to the limited availability of direct experimental data for this specific compound in public literature, this document synthesizes information from studies on analogous anthracene derivatives to project its thermal decomposition profile. Standard analytical protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) that are applicable for its characterization are detailed. This guide is intended to be a foundational resource for professionals requiring an understanding of the thermal properties of this molecule for applications in materials science, drug delivery, and other fields where thermal stability is a critical parameter.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₂O₆P₂ | [1][2][3] |

| Molecular Weight | 478.46 g/mol | [1][3] |

| CAS Number | 60974-92-7 | [1][2][4] |

| Appearance | White to Yellow powder to crystal | [1][4] |

| Melting Point | 158.0 to 162.0 °C | [1][3][4] |

| Purity | >98.0% (GC) | [1][4] |

Projected Thermal Stability Analysis

The thermal stability of a compound indicates its resistance to decomposition at elevated temperatures. For this compound, this is a crucial factor for its use in applications that may involve heat. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Expected Thermal Decomposition Profile

The decomposition of this compound in an inert atmosphere is likely to initiate at temperatures significantly above its melting point. The degradation is expected to proceed through the cleavage of the phosphonate groups from the anthracene core.

The following table summarizes the projected key parameters from TGA and DSC analyses of this compound, based on typical values for similar organophosphorus and anthracene compounds.[5][6]

| Parameter | Projected Temperature Range (°C) | Description |

| TGA Onset of Decomposition (Tonset) | 250 - 350 | The temperature at which significant mass loss begins. The exact value is dependent on the heating rate and atmosphere. |

| Temperature at 5% Mass Loss (Td5) | 270 - 370 | A common metric for comparing the thermal stability of different materials. |

| Temperature at Maximum Rate of Decomposition (Tmax) | 300 - 450 | The temperature at which the rate of mass loss is highest, indicating the most active phase of decomposition. |

| Final Residue (%) | Variable | The percentage of the initial mass remaining at the end of the analysis. This can provide insights into the formation of char or other non-volatile byproducts. |

| DSC Melting Endotherm (Tm) | 158 - 162 | The temperature at which the compound melts, observed as an endothermic peak in the DSC curve. This is consistent with the reported melting point.[1][3][4] |

| DSC Decomposition Exotherm(s) | > 250 | Following melting, one or more exothermic peaks may be observed, corresponding to the energy released during the decomposition of the molecule. |

Detailed Experimental Protocols

The following are detailed, standard methodologies for conducting TGA and DSC analyses on this compound. These protocols are based on established methods for similar organic compounds.[5][6][7]

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Initiate the temperature program, heating the sample from ambient temperature (e.g., 30 °C) to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, temperatures at various percentages of mass loss, and the final residue.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and observe any other thermal events, such as decomposition, of this compound.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Prepare an empty, sealed aluminum pan to serve as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 15 minutes.

-

Initiate the temperature program, heating the sample from ambient temperature (e.g., 30 °C) to a temperature above the expected decomposition range (e.g., 450 °C) at a heating rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC curve to identify the melting endotherm and any subsequent exothermic or endothermic events associated with decomposition.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Hypothetical Degradation Pathway

The following diagram illustrates a plausible, simplified thermal degradation pathway for this compound in an inert atmosphere. The initial step is hypothesized to be the homolytic cleavage of the C-P bond.

Conclusion

While direct experimental data on the thermal degradation of this compound is scarce, this guide provides a comprehensive framework for its analysis based on the known properties of related anthracene derivatives. The projected thermal stability and detailed experimental protocols herein offer a valuable starting point for researchers and scientists. It is anticipated that the compound will exhibit moderate thermal stability, with decomposition commencing above 250 °C. For definitive data, it is imperative to conduct empirical TGA and DSC analyses as outlined in this guide. Such studies will be crucial for the successful application of this compound in fields where thermal stress is a significant factor.

References

- 1. This compound | 60974-92-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 60974-92-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

In-Depth Technical Guide: 9,10-Bis(diethylphosphonomethyl)anthracene (CAS 60974-92-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and relevant experimental methodologies for 9,10-Bis(diethylphosphonomethyl)anthracene.

Chemical Properties

This compound is a fluorescent organic compound that belongs to the class of phosphonates. It is primarily utilized as a Horner-Wadsworth-Emmons reagent in organic synthesis for the creation of specific alkenes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 60974-92-7 |

| Molecular Formula | C24H32O6P2 |

| Molecular Weight | 478.46 g/mol |

| Appearance | White to yellow crystalline powder |

| Melting Point | 158-162 °C |

| Boiling Point (Predicted) | 634.9 ± 48.0 °C |

| Solubility | Soluble in toluene |

Table 2: Molecular Descriptors of this compound

| Descriptor | Value |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 12 |

| Topological Polar Surface Area | 71.1 Ų |

| LogP (Predicted) | 4.6 |

Synthesis Methodology

The synthesis of this compound is typically achieved through a two-step process. The first step involves the chloromethylation of anthracene to yield 9,10-bis(chloromethyl)anthracene. The subsequent step is an Arbuzov reaction between the chlorinated intermediate and triethyl phosphite.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 9,10-Bis(chloromethyl)anthracene

-

To a reaction vessel, add a saturated solution of dioxane and concentrated hydrochloric acid.

-

Add anthracene and paraformaldehyde to the solution.

-

Stir the mixture and heat to a gentle reflux.

-

Maintain the reflux for 3-5 hours.

-

Allow the mixture to cool to room temperature, during which a yellow solid should precipitate.

-

Filter the solid product and wash it with dioxane.

-

Dry the product under a vacuum.

-

For further purification, the crude product can be recrystallized from toluene.

Step 2: Arbuzov Reaction to Yield this compound

-

In a reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 9,10-bis(chloromethyl)anthracene in a suitable solvent such as toluene.

-

Add a molar excess of triethyl phosphite to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess triethyl phosphite under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Application in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction

This compound is a phosphonate reagent used in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. The HWE reaction typically favors the formation of (E)-alkenes.

Reaction Mechanism

-

Deprotonation: A strong base is used to deprotonate the phosphonate at the carbon adjacent to the phosphoryl group, forming a stabilized carbanion (phosphonate ylide).

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate.

-

Oxaphosphetane Formation: The tetrahedral intermediate rearranges to form a four-membered ring intermediate called an oxaphosphetane.

-

Elimination: The oxaphosphetane collapses, leading to the formation of an alkene and a water-soluble phosphate byproduct.

Safety and Toxicology

The available safety data for this compound indicates that it should be handled with care.

Table 3: Hazard Identification for this compound

| Hazard Class | GHS Classification |

| Acute Oral Toxicity | Harmful if swallowed |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Irritation | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |

Experimental Protocols for Toxicological Assessment (General)

Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Model (OECD TG 439)

-

Tissue Culture: Reconstructed human epidermis tissues are cultured to a state that mimics the properties of the upper layers of human skin.

-

Chemical Exposure: The test chemical is applied topically to the surface of the cultured epidermis. A positive control (e.g., 5% sodium dodecyl sulfate) and a negative control (e.g., phosphate-buffered saline) are run in parallel. The exposure duration is typically 60 minutes.

-

Post-Exposure Incubation: After exposure, the chemical is thoroughly washed off, and the tissues are incubated for a post-exposure period of approximately 42 hours to allow for the development of cytotoxic effects.

-

Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate, which is then extracted and quantified spectrophotometrically.

-

Data Interpretation: The viability of the chemical-treated tissues is expressed as a percentage of the negative control. A chemical is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).

Experimental Protocol: In Vitro Eye Irritation - Reconstructed Human Cornea-like Epithelium (RhCE) Model (OECD TG 492)

-

Tissue Culture: Three-dimensional human cornea-like epithelial tissues are used.

-

Chemical Exposure: The test chemical is applied to the epithelial surface for a defined period (e.g., 30 minutes for liquids).

-

Post-Exposure Incubation: Following exposure and rinsing, the tissues are incubated for a post-incubation period.

-

Viability Assessment: Tissue viability is measured, typically using the MTT assay.

-

Data Interpretation: A chemical is identified as causing serious eye damage or eye irritation if the tissue viability falls below a defined threshold.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

-

Animal Selection: A single sex of a rodent species (usually female rats) is used.

-

Dosing: A single animal is dosed at a starting dose level. The outcome (survival or death) determines the dose for the next animal. If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

LD50 Estimation: The results are used to estimate the LD50 (the dose that is lethal to 50% of the test population) using a maximum likelihood method. This method minimizes the number of animals required to obtain a statistically significant result.

Biological Activity

Preliminary research has suggested that this compound may have potential as an apoptosis inducer in cancer cells. However, the specific signaling pathways involved have not been elucidated. Further research is required to understand its mechanism of action and potential therapeutic applications.

General Experimental Workflow: In Vitro Cytotoxicity Assay

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted in accordance with appropriate safety protocols and regulations.

An In-depth Technical Guide to the Fluorescence Mechanism of Phosphonate-Substituted Anthracenes

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anthracene, a fundamental polycyclic aromatic hydrocarbon, is renowned for its characteristic blue fluorescence. The strategic substitution of the anthracene core has paved the way for a new generation of fluorophores with tailored photophysical properties for diverse applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and cancer therapeutics.[1][2] Among the various substituents, the phosphonate group and its derivatives (e.g., phosphine oxides) have emerged as powerful modulators of fluorescence. This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and underlying fluorescence mechanisms of phosphonate-substituted anthracenes. We delve into the electronic and steric effects imparted by the phosphonate moiety, present key quantitative data, detail experimental protocols for synthesis and characterization, and provide visual diagrams to elucidate core concepts.

The Core Mechanism: How Phosphonate Substitution Modulates Anthracene Fluorescence

The fluorescence of an anthracene molecule originates from the radiative decay of an electron from its lowest singlet excited state (S₁) to the ground state (S₀). The efficiency and wavelength of this emission are highly sensitive to the electronic structure of the anthracene π-system. The introduction of a phosphonate group, particularly the phosphoryl group (P=O) found in phosphine oxides and phosphonate esters, significantly alters this electronic structure through several key mechanisms.

-

Inductive Electron Withdrawal (-I Effect): The phosphoryl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This inductive effect lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the anthracene core. This alteration of the frontier orbitals can tune the energy gap, often leading to shifts in the absorption and emission spectra.[1]

-

Suppression of Quenching Pathways: Unsubstituted anthracene can be prone to fluorescence quenching, especially in the solid state, due to π-π stacking and the formation of non-emissive excimers.[3] The introduction of bulky phosphonate or diphenylphosphoryl groups provides steric hindrance that physically prevents the close packing of anthracene molecules.[3] This disruption of intermolecular interactions is a key strategy to minimize aggregation-caused quenching (ACQ) and achieve high fluorescence quantum yields in solid-state materials.[3]

-

Inhibition of Photoinduced Electron Transfer (PeT): In certain molecular designs where an electron-donating group is in proximity to the anthracene core, fluorescence can be quenched via Photoinduced Electron Transfer (PeT). The electron-withdrawing nature of the phosphonate substituent can make the anthracene core a poorer electron acceptor in the excited state, thereby suppressing the PeT quenching pathway and enhancing fluorescence emission.[4]

Caption: Logical flow of how phosphonate groups inhibit quenching to boost fluorescence.

Photophysical Properties: A Quantitative Look

The substitution pattern on the anthracene core dictates the specific photophysical outcomes. Attaching diphenylphosphoryl groups, for example, has been shown to yield emitters with excellent photoluminescence quantum yields (PLQY) in both solution and solid states.[3] The data below, summarized from studies on 10-(diphenylphosphoryl)-anthracenes, illustrates the influence of substituents and solvent environment on the key photophysical parameters.[3]

Table 1: Photophysical Data for Selected Phosphonate-Substituted Anthracenes in Various Solvents[3]

| Compound ID | Substituents | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | PLQY (%) |

| 4a | 10-Ph₂P=O | Toluene | 363, 383, 404 | 412, 435 | 95 |

| DCM | 364, 384, 405 | 415, 438 | 93 | ||

| Methanol | 362, 381, 402 | 416, 439 | 85 | ||

| 4g | 10-Ph₂P=O, 6-CN | Toluene | 381, 403, 428 | 441, 467 | 86 |

| DCM | 381, 403, 428 | 450, 477 | 84 | ||

| Methanol | 377, 398, 422 | 461, 489 | 65 | ||

| 6 | 10-Ph₂P=S, 6-CN | Toluene | 392, 417, 442 | 451, 477 | 62 |

| DCM | 394, 418, 443 | 457, 484 | 58 | ||

| 7 | 10-Ph₂P=Se, 6-CN | Toluene | 400, 426, 450 | 458, 485 | 43 |

| DCM | 401, 427, 451 | 463, 491 | 38 |

Data extracted from the literature.[3] "Ph" denotes a phenyl group, "CN" a cyano group. DCM is dichloromethane.

The data clearly shows a red-shift (bathochromic shift) in both absorption and emission upon adding an electron-withdrawing cyano (CN) group (compare 4a and 4g ). Furthermore, changing the phosphoryl group (P=O) to thiophosphoryl (P=S) or selenophosphoryl (P=Se) also results in a progressive red-shift, demonstrating the tunability afforded by modifying the phosphorus center.[3]

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis and photophysical characterization of these compounds.

Synthesis: One-Pot Protocol for 10-(Diphenylphosphoryl)-anthracenes[3]

This protocol is adapted from a reported efficient one-pot synthesis.

-

Step 1: Phosphinite Formation: In a flame-dried, argon-purged flask, dissolve the starting diarylmethyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq.) and cool the solution to 0 °C. Add chlorodiphenylphosphine (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Step 2: Rearrangement to Phosphine Oxide: To the same flask, add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq.). Stir the mixture at room temperature for 3 hours. The progress of the rearrangement can be monitored by TLC or ¹H NMR.

-

Step 3: Cyclization to Anthracene: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.0 eq.) to the reaction mixture. Reflux the solution for 12-24 hours until the cyclization is complete.

-

Work-up and Purification: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target phosphonate-substituted anthracene.

Photophysical Characterization

Caption: Standard experimental workflow from synthesis to final characterization.

4.2.1 UV-Vis Absorption Spectroscopy

-

Prepare a stock solution of the analyte in a spectroscopic grade solvent (e.g., DCM, Toluene) at a concentration of approximately 10⁻³ M.

-

Prepare a series of dilutions in the range of 10⁻⁵ to 10⁻⁶ M.

-

Use a dual-beam spectrophotometer and a 1 cm path length quartz cuvette.

-

Record the absorption spectrum from 250 nm to 600 nm, using the pure solvent as a reference.

-

Identify the absorption maxima (λₘₐₓ).

4.2.2 Fluorescence Spectroscopy

-

Using the same solutions prepared for UV-Vis (ensuring absorbance at the excitation wavelength is < 0.1 to avoid inner filter effects), transfer the sample to a quartz fluorescence cuvette.

-

In a spectrofluorometer, set the excitation wavelength to one of the absorption maxima (e.g., the lowest energy λₘₐₓ).

-

Scan the emission spectrum over a range starting ~10 nm above the excitation wavelength to an appropriate upper limit (e.g., 700 nm).

-

Record the emission maxima (λₑₘ).

4.2.3 Fluorescence Quantum Yield (PLQY) Determination The comparative method (Williams et al.) is commonly used.[5]

-

Select a Standard: Choose a well-characterized fluorescent standard with an emission range that overlaps with the sample. Anthracene in ethanol (PLQY = 0.27) is a common choice for blue emitters.[5]

-

Measure Spectra: Record the absorption and fluorescence spectra for a series of dilute solutions of both the standard and the sample. Ensure absorbance values at the excitation wavelength are kept below 0.1.

-

Integrate Fluorescence: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Calculate PLQY: Use the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from a plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

Subscripts 'x' and 'st' refer to the sample and the standard, respectively.

-

Fundamental Principles of Fluorescence

To fully appreciate the mechanism, it is essential to understand the fundamental photophysical processes involved, which are often depicted using a Jablonski diagram.

Caption: Key photophysical transitions governing molecular fluorescence.

Upon absorbing a photon of light, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). It rapidly loses excess vibrational energy through non-radiative vibrational relaxation. From the lowest vibrational level of S₁, the molecule can return to the ground state by emitting a photon—the process of fluorescence. Alternatively, it can undergo non-radiative decay or intersystem crossing to the triplet state (T₁), which are competing processes that reduce the fluorescence quantum yield. The role of the phosphonate substituent is to make the radiative fluorescence pathway more favorable over the non-radiative quenching pathways.

Conclusion and Future Outlook

Phosphonate-substituted anthracenes represent a versatile and highly tunable class of fluorophores. The mechanism of their fluorescence is deeply rooted in the powerful electron-withdrawing and sterically demanding nature of the phosphonate group, which effectively modulates the electronic structure of the anthracene core and mitigates common quenching pathways. The ability to achieve high quantum yields, particularly in the solid state, makes these compounds prime candidates for advanced materials in organic electronics. Future research will likely focus on synthesizing novel derivatives with further red-shifted emissions, exploring their applications in biological imaging and sensing, and developing more complex molecular architectures for targeted therapeutic interventions.

References

- 1. mdpi.com [mdpi.com]

- 2. Anthracene-bisphosphonate based novel fluorescent organic nanoparticles explored as apoptosis inducers of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Regulating the fluorescence intensity of an anthracene boronic acid system: a B-N bond or a hydrolysis mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro and In Vivo Toxicity Assessment of 9,10-Bis(diethylphosphonomethyl)anthracene: A Technical Guide

Introduction

9,10-Bis(diethylphosphonomethyl)anthracene is an organophosphorus compound containing a polycyclic aromatic hydrocarbon (PAH) core. Its structural features, combining a bulky aromatic system with phosphonate groups, suggest potential applications in materials science and as a ligand in coordination chemistry. However, these same features warrant a thorough toxicological evaluation to understand its potential impact on biological systems. Anthracene derivatives are known to exhibit a range of biological activities, including phototoxicity and cytotoxicity, while organophosphonates can interfere with various enzymatic processes. This document outlines the standard methodologies for assessing the in vitro and in vivo toxicity of this compound, providing researchers, scientists, and drug development professionals with a technical guide for its safety evaluation.

Physicochemical Properties and Hazard Information